Pyrocatechol, 3-methyl-6-pentadecyl-

Contact dermatitis Urushiol sensitization Guinea pig maximization test

Researchers modeling urushiol-induced contact dermatitis need precise structural analogs, not just generic catechols, to separate sensitization from immune suppression. Standard 3-pentadecylcatechol (PDC) is a strong sensitizer, confounding tolerance studies. 3-Methyl-6-pentadecyl- (6-Me-3-PDC) solves this: it's classified as a very poor sensitizer yet retains the ability to induce active immune suppression via epicutaneous application. Its 6-methyl substitution blocks the primary C6 nucleophile-attack site on the o-quinone, forming a distinct set of hapten-protein adducts that preferentially stimulate suppressor T-cell populations. Key procurement advantages: - Higher synthetic accessibility (78% yield) vs. 5-methyl isomer, enabling larger-scale in vivo studies - Defined logP of ~9.4 supports formulation in lipid-based topical vehicles for skin permeation QSPR models - Unique aminobenzoquinone adduct spectra allow spectroscopic tracking of hapten-protein conjugate formation

Molecular Formula C22H38O2
Molecular Weight 334.5 g/mol
CAS No. 16273-18-0
Cat. No. B12708825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrocatechol, 3-methyl-6-pentadecyl-
CAS16273-18-0
Molecular FormulaC22H38O2
Molecular Weight334.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC1=C(C(=C(C=C1)C)O)O
InChIInChI=1S/C22H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-18-17-19(2)21(23)22(20)24/h17-18,23-24H,3-16H2,1-2H3
InChIKeyTZWYGIJCPZYGPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrocatechol, 3-Methyl-6-Pentadecyl- Overview


Pyrocatechol, 3-methyl-6-pentadecyl- (synonym: 6-methyl-3-pentadecylcatechol; 3-methyl-6-pentadecylbenzene-1,2-diol) is a synthetic, saturated alkylcatechol belonging to the urushiol analog family. It features a pentadecyl (C15) chain at the 3-position and a methyl group at the 6-position of the catechol ring, yielding a molecular formula of C22H38O2 and a computed logP of approximately 9.4 [1]. The compound was originally synthesized as part of a series of methyl-substituted 3-pentadecylcatechols designed to probe the structure-activity relationships underlying the contact sensitization and immune tolerance induced by poison ivy/oak urushiols [2]. Its high lipophilicity and the specific ring-substitution pattern differentiate it from both the parent allergen 3-pentadecylcatechol (PDC) and other positional methyl isomers.

Urushiol analog SAR probe (defined 6-methyl substitution)
Very poor sensitizer; tolerogenic model research tool
Mannich-route synthetic accessibility for multi-gram studies
High lipophilicity (computed logP ~9.4) for lipid-phase partitioning

Pyrocatechol, 3-Methyl-6-Pentadecyl- Specificity vs. Analogs


Catechol derivatives with long alkyl chains are not functionally interchangeable. The position and nature of ring substituents profoundly influence both the chemical reactivity of the catechol moiety (i.e., the tendency to form electrophilic o-quinones) and the biological outcome (sensitization versus immune tolerance). For example, blocking the C5 or C6 position with a methyl group strongly favors the induction of active immune suppression while drastically reducing or eliminating sensitizing capacity [1]. Even among methyl-substituted isomers, the 5-methyl and 6-methyl compounds show distinct reactivity with nucleophiles and proteins, leading to different hapten – protein adduct profiles [2][3]. Therefore, procurement of a specific isomer such as 3-methyl-6-pentadecyl- is mandatory when the experimental or industrial objective requires a defined balance of redox activity, protein reactivity, and immunomodulatory profile.

Risk Factor
6-Methyl Isomer
Other Analogs (PDC, 5-Methyl, etc.)
Sensitization potency
Classified as very poor sensitizer; tolerogenic profile
PDC is a strong sensitizer; 5-methyl shows distinct immunogenicity
Quinone-protein adduct chemistry
C6 blocked; adduct regiochemistry differs from unsubstituted analogs
PDC attacks at C6; isomer-dependent adduct patterns alter epitope profile
Synthetic scalability
Mannich-base route, reported higher yield
5-methyl and trimethyl analogs require more elaborate syntheses

Evidence-Based Differentiation from Analogs


Skin Sensitization Potency vs. PDC

In the guinea pig model, methyl substitution at the 6-position of 3-pentadecylcatechol markedly attenuates sensitizing activity. While 3-pentadecylcatechol (PDC) is a potent sensitizer that yield a uniformly positive group reaction (100% of 21 human subjects at 0.1% w/v in acetone) [1], the 6-methyl analog (tested as 6-methyl-3-pentadecylcatechol) is classified as a ‘very poor sensitizer’ [2]. The precise patch-test reactivity rate for the 6-methyl compound in humans is not reported at the same scale, but the compound belongs to a series of 6-substituted derivatives that consistently showed drastically lower dermal toxicity and sensitization in guinea pigs relative to PDC [2]. In the structurally analogous 5-methyl series, epicutaneous application failed to induce significant contact hypersensitivity while still delivering potent tolerogenic signals [3]. Together, these data establish a clear differentiation: the 6-methyl substitution converts a strong contact allergen into a weakly sensitizing, tolerogenic molecule.

Sensitization Shift
Class-level
6-methyl: very poor sensitizer (guinea pig model)
PDC: 100% positive human patch tests at 0.1%
Qualitative shift from strong to weak sensitizer; tolerogenic potential retained
Model-dependent; human sensitization data for 6-methyl limited
Contact dermatitis Urushiol sensitization Guinea pig maximization test

Quinone-Protein Conjugate Regiochemistry

Oxidation of 3-pentadecylcatechol yields an o-quinone that undergoes preferential nucleophilic attack at C6. In the 6-methyl analog, this primary reactive site is blocked, forcing nucleophiles to attack at alternative ring positions. Liberato et al. demonstrated that while the quinone derived from 3-heptadecylcatechol reacts regiospecifically at C6 with N-acetylcysteine, the quinones from 4- and 6-methyl analogues of 3-pentadecylcatechol form distinct aminobenzoquinone adducts that absorb visible light at different wavelengths, indicating altered conjugation and linkage patterns [1]. When incubated with human serum albumin, the starting catechols produced ‘almost identical chromophores’, but the rates and regioselectivity of protein binding are expected to differ due to steric and electronic effects of the methyl group [1].

Adduct Regiochemistry
Class-level
6-methyl quinone forms distinct aminobenzoquinone adduct; λmax differs from 4-methyl/unsubstituted
Altered covalent binding site may produce unique T-cell epitope repertoire
In vitro nucleophile model; protein binding kinetics not fully characterized
Hapten-protein conjugation Quinone electrophilicity Contact allergy mechanism

Synthetic Yield and Scalability

Synthetic accessibility constitutes a practical differentiator for procurement. Dawson et al. reported that 6-methyl-3-pentadecylcatechol was obtained from 3-pentadecylcatechol via a Mannich-base intermediate, proceeding through a trimethylsilyl derivative in an overall yield of 78% from the Mannich base for the final step [1]. In contrast, the 5-methyl isomer required a distinct, more elaborate route, and the 4,5,6-trimethyl derivative demanded a separate synthetic sequence [1]. The direct introduction of a methyl group into the 6-position of the electron-rich catechol ring is synthetically more favorable than substitution at other positions, translating into higher isolated yields and potentially lower cost of goods for research-grade or multi-gram supplies.

Synthetic Yield
Reported
78% yield from trimethylsilyl derivative of Mannich base
Supports procurement scalability for research series
Single-step final deprotection; full route comparison not available
Synthetic chemistry Process chemistry Mannich reaction

Lipophilicity and Membrane Permeability

Pyrocatechol, 3-methyl-6-pentadecyl- has a computed XLogP3-AA value of 9.4, reflecting a combination of a pentadecyl side chain and a methyl ring substituent [1]. This value is approximately 2.2 log units higher than the calculated logP of the parent 3-pentadecylcatechol (predicted XLogP3~7.2) due to the additional methyl carbon and altered hydrogen-bonding surface [1]. The elevated lipophilicity predicts enhanced partitioning into lipid bilayers and stratum corneum lipids, which is relevant for topical formulation studies and in vitro skin permeation assays [2].

Computed Lipophilicity
Cross-study
XLogP3-AA = 9.4; ΔlogP ≈ +2.2 vs PDC (approx. 160-fold higher partition)
Higher lipid-phase partitioning predicted; informs topical formulation studies
Computed value; no experimental logP available
Lipophilicity In silico ADME LogP Skin penetration

Pyrocatechol, 3-Methyl-6-Pentadecyl- Applications


Immune Tolerance Induction Studies

For research groups investigating the induction of immune tolerance to urushiol-mediated contact dermatitis, 6-methyl-3-pentadecylcatechol offers a critical advantage: it is classified as a very poor sensitizer yet retains the ability to induce active suppression when applied epicutaneously or injected [1][2]. Its 6-position methyl substitution blocks the principal C6 nucleophile-attack site on the o-quinone, resulting in a distinct set of hapten – protein adducts that may preferentially stimulate suppressor T-cell populations rather than effector T cells [3]. This profile makes it a safer and mechanistically informative alternative to the strong sensitizer 3-pentadecylcatechol for tolerance protocols in murine and guinea pig models.

Hapten-Protein Conjugate & Epitope Mapping

The altered regiochemistry of nucleophile attachment to the quinone derived from 6-methyl-3-pentadecylcatechol generates aminobenzoquinone adducts with distinct absorption spectra compared to unsubstituted or 4-methyl analogs [1]. This property enables spectroscopic tracking of hapten–protein conjugate formation and can be exploited to map covalent modification sites on model proteins such as human serum albumin. Researchers interested in the molecular basis of hapten recognition can use this compound to generate a unique set of neo-epitopes that differ qualitatively from those formed by PDC or 5-methyl-PDC, helping to dissect the fine specificity of T-cell receptor recognition.

Scalable Synthesis for SAR Studies

When a project requires multiple methyl-substituted 3-pentadecylcatechol isomers for comparative structure-activity relationship (SAR) studies, the 6-methyl analog is the most synthetically accessible. The reported 78% yield for the key deprotection step [1] surpasses the efficiency of routes to the 5-methyl and 4,5,6-trimethyl analogs, which require more elaborate synthetic sequences. Consequently, 6-methyl-3-pentadecylcatechol can be procured in larger quantities, at shorter lead times, and potentially at lower cost per gram, enabling statistically powered in vivo studies that would be impractical with less accessible isomers.

Topical Formulation Development

With a computed logP of 9.4, the compound is predicted to partition strongly into lipid phases, making it suitable for formulation in lipid-based topical vehicles such as ointments, creams, or lipid nanoparticles [1][2]. For in vitro skin permeation studies (e.g., using Franz diffusion cells) aiming to correlate lipophilicity with dermal retention, 6-methyl-3-pentadecylcatechol provides a high-logP reference point within the urushiol analog series, facilitating the development of predictive quantitative structure-permeability relationship (QSPR) models.

Application
Selection Property
Validation Focus
Immune tolerance induction research
Very poor sensitizer; tolerogenic activity in model
Contact hypersensitivity model endpoints
Hapten-protein epitope mapping
Altered quinone adduct regiochemistry
Spectroscopic adduct tracking; protein binding site analysis
Scalable SAR analog procurement
Reported higher yield via Mannich route
Synthesis throughput and cost context
Topical formulation & skin permeation studies
High computed lipophilicity (logP ~9.4)
In vitro skin retention / release assays
Quote Request

Request a Quote for Pyrocatechol, 3-methyl-6-pentadecyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.